molecular formula C13H15NO3 B5008516 1-Ethyl-3-hydroxy-3-(2-oxopropyl)indol-2-one

1-Ethyl-3-hydroxy-3-(2-oxopropyl)indol-2-one

Cat. No.: B5008516
M. Wt: 233.26 g/mol
InChI Key: OYDAEUZDNCEMHR-UHFFFAOYSA-N
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Description

1-Ethyl-3-hydroxy-3-(2-oxopropyl)indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activitiesThe indole nucleus is a significant heterocyclic system found in many natural products and drugs, making it an important target for synthetic and medicinal chemistry .

Properties

IUPAC Name

1-ethyl-3-hydroxy-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-14-11-7-5-4-6-10(11)13(17,12(14)16)8-9(2)15/h4-7,17H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDAEUZDNCEMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-3-hydroxy-3-(2-oxopropyl)indol-2-one can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with appropriate reagents under specific conditions. For example, the Fischer indole synthesis is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst .

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-Ethyl-3-hydroxy-3-(2-oxopropyl)indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. For example, oxidation with potassium permanganate can yield 3-oxo derivatives.

    Reduction: Reduction of the compound using sodium borohydride can lead to the formation of hydroxy derivatives.

    Substitution: The indole nucleus is known for undergoing electrophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-3-hydroxy-3-(2-oxopropyl)indol-2-one involves its interaction with specific molecular targets and pathways. One of the key mechanisms is the inhibition of nitric oxide production. The compound interacts with enzymes involved in the nitric oxide synthesis pathway, leading to a reduction in nitric oxide levels. This inhibition can modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

1-Ethyl-3-hydroxy-3-(2-oxopropyl)indol-2-one can be compared with other similar indole derivatives. Some of these compounds include:

    3-Hydroxy-3-(2-oxopropyl)indolin-2-one: This compound shares a similar structure but lacks the ethyl group at the 1-position.

    Indole-3-acetic acid: A well-known plant hormone that plays a role in plant growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables, this compound has been studied for its potential anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility.

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